N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(thiophen-3-ylmethyl)acetamide is a complex organic compound that features a pyridazinone core, a pyrrolidine ring, and a thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(thiophen-3-ylmethyl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the pyrrolidine ring: This step may involve the reaction of the pyridazinone intermediate with a suitable pyrrolidine derivative.
Attachment of the thiophene moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using thiophene boronic acid or thiophene halides.
N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridazinone and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones.
Scientific Research Applications
N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(thiophen-3-ylmethyl)acetamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(thiophen-3-ylmethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with a pyridazinone core, often studied for their anti-inflammatory and anticancer properties.
Pyrrolidine Derivatives: Known for their use in pharmaceuticals, particularly as enzyme inhibitors.
Thiophene Derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(thiophen-3-ylmethyl)acetamide is unique due to its combination of these three moieties, potentially offering a distinct profile of biological activity and chemical reactivity compared to other compounds.
Properties
IUPAC Name |
N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-18(10-13-4-7-23-12-13)16(22)11-20-15(21)8-14(9-17-20)19-5-2-3-6-19/h4,7-9,12H,2-3,5-6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKRKPDKHHDILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)CN2C(=O)C=C(C=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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